molecular formula C10H7ClFNO B8460143 1-Chloro-6-fluoro-4-methoxyisoquinoline

1-Chloro-6-fluoro-4-methoxyisoquinoline

Cat. No.: B8460143
M. Wt: 211.62 g/mol
InChI Key: JGNBDSJQKNEMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-fluoro-4-methoxyisoquinoline is a halogenated and alkoxy-substituted isoquinoline derivative. Its structure comprises a fused benzene-pyridine core with three key substituents:

  • Chlorine at position 1,
  • Fluorine at position 6,
  • Methoxy group (-OCH₃) at position 4.

This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates and organic synthesis.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

1-chloro-6-fluoro-4-methoxyisoquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-9-5-13-10(11)7-3-2-6(12)4-8(7)9/h2-5H,1H3

InChI Key

JGNBDSJQKNEMOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C=C(C=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-chloro-6-fluoro-4-methoxyisoquinoline with structurally related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Solubility Synthesis Yield (Max.) Applications
This compound* C₁₀H₇ClFNO 1-Cl, 6-F, 4-OCH₃ ~211.45 Moderate in organic solvents† Not reported Drug development, organic synthesis‡
1-Chloro-6-fluoroisoquinoline C₉H₅ClFN 1-Cl, 6-F 181.60 Limited data 78.0% Intermediate in heterocyclic chemistry
1-Chloro-6-methoxyisoquinoline C₁₀H₈ClNO 1-Cl, 6-OCH₃ 193.63 Soluble in ethanol, CH₂Cl₂ Not reported Organic synthesis, lead optimization
1-Chloro-4-methoxyisoquinoline C₁₀H₈ClNO 1-Cl, 4-OCH₃ 193.63 Moderate in polar organics Patent-protected Pharmaceutical precursor

*Theoretical values inferred from substituent contributions.
†Assumed based on methoxy-containing analogs (e.g., ).
‡Postulated from and .

Key Differences and Implications

Substituent Effects
  • Halogen vs. This could improve bioavailability or target affinity in drug candidates .
  • Positional Isomerism : The 4-methoxy group in the target compound may confer distinct steric effects compared to 6-methoxy derivatives (). For example, substitution at position 4 could influence reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions .
Solubility and Reactivity
  • The methoxy group generally enhances solubility in organic solvents (e.g., ethanol, dichloromethane) compared to non-alkoxy analogs (). However, the fluorine atom may reduce water solubility due to increased hydrophobicity .

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